molecular formula C18H19N5 B2415982 1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole CAS No. 2380088-41-3

1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole

Cat. No.: B2415982
CAS No.: 2380088-41-3
M. Wt: 305.385
InChI Key: AVKCSSNCCSYJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a unique structure that combines a benzimidazole core with a cyclobutylpyrimidinyl and azetidinyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole typically involves multiple steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . The cyclobutylpyrimidinyl and azetidinyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole can be compared with other benzimidazole derivatives:

    Thiabendazole: Known for its anthelmintic activity.

    Albendazole: Used as an antiparasitic agent.

    Mebendazole: Another antiparasitic compound with a broad spectrum of activity.

The unique combination of the cyclobutylpyrimidinyl and azetidinyl groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and specificity.

Properties

IUPAC Name

1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-2-7-17-15(6-1)21-12-23(17)14-9-22(10-14)18-8-16(19-11-20-18)13-4-3-5-13/h1-2,6-8,11-14H,3-5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKCSSNCCSYJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC(C3)N4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.